(R)-Filanesib - 885060-08-2

(R)-Filanesib

Catalog Number: EVT-3167312
CAS Number: 885060-08-2
Molecular Formula: C20H22F2N4O2S
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-Filanesib is classified as a kinesin spindle protein inhibitor. It is derived from the class of compounds known as thiadiazoles, which are recognized for their diverse biological activities. The compound's synthesis and development were undertaken by Array BioPharma, a biopharmaceutical company focused on developing targeted therapies for cancer and other diseases.

Synthesis Analysis

The synthesis of (R)-Filanesib involves several key steps that incorporate various chemical reactions to achieve the desired molecular structure. The initial synthetic route typically begins with the formation of a thiadiazole core, which is then modified to introduce the necessary functional groups.

  1. Thiadiazole Formation: The synthesis starts with the reaction of appropriate hydrazine derivatives with carbon disulfide to form thiadiazoles.
  2. Substitution Reactions: Further modifications involve nucleophilic substitution reactions where halogenated compounds react with amines or other nucleophiles to introduce aryl or alkyl groups.
  3. Final Modifications: The final steps may include cyclization or additional substitutions to refine the pharmacological properties of the compound.

The specific conditions such as temperature, solvent choice, and reaction time are critical to optimizing yield and purity. For example, reactions may be conducted under reflux conditions in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Molecular Structure Analysis

The molecular formula for (R)-Filanesib is C20H22F2N4O2SC_{20}H_{22}F_{2}N_{4}O_{2}S, and its structure features a thiadiazole ring that is essential for its biological activity. Key structural characteristics include:

  • Thiadiazole Core: This five-membered ring contributes to the compound's ability to inhibit kinesin spindle proteins.
  • Substituents: The presence of fluorine atoms enhances lipophilicity and potentially improves binding affinity to target proteins.
  • Chiral Center: (R)-Filanesib possesses a chiral center, which is crucial for its activity; the (R) configuration has been shown to be more effective in inhibiting KIF11 compared to its (S) counterpart.

Structural Data

  • InChIKey: LLXISKGBWFTGEI-FQEVSTJZSA-N
  • CAS Registry Number: 885060-09-3
Chemical Reactions Analysis

(R)-Filanesib undergoes various chemical reactions that are essential for its mechanism of action. These include:

  1. Inhibition of Kinesin Spindle Protein: By binding to KIF11, (R)-Filanesib disrupts normal mitotic spindle formation, leading to cell cycle arrest.
  2. Induction of Apoptosis: In cancer cells treated with (R)-Filanesib, there is an increase in apoptotic markers such as phosphorylated histone H3 and cleaved PARP, indicating that cells are undergoing programmed cell death due to mitotic failure.

The compound's ability to induce aberrant monopolar spindles contributes significantly to its anticancer efficacy.

Mechanism of Action

The primary mechanism by which (R)-Filanesib exerts its effects involves:

  1. Kinesin Inhibition: By inhibiting KIF11, (R)-Filanesib prevents the proper formation and function of the mitotic spindle during cell division.
  2. Cell Cycle Arrest: This inhibition leads to G2-M phase arrest in cancer cells, preventing them from successfully completing mitosis.
  3. Apoptosis Induction: The accumulation of cells in mitosis due to KIF11 inhibition triggers apoptotic pathways, particularly affecting cells that are actively dividing.

Studies have shown that treatment with (R)-Filanesib can lead to significant increases in apoptotic rates among treated tumor cells compared to controls.

Physical and Chemical Properties Analysis

(R)-Filanesib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 394.5 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence both its pharmacokinetics and pharmacodynamics during clinical use.

Applications

The primary application of (R)-Filanesib lies within oncology, specifically:

  1. Multiple Myeloma Treatment: Clinical trials have demonstrated its effectiveness when used alone or in combination with other agents like dexamethasone and carfilzomib.
  2. Research Tool: It serves as a valuable tool in studying the mechanisms of mitosis and spindle dynamics in cancer biology.
  3. Potential for Combination Therapies: Its ability to enhance the efficacy of other treatments makes it a candidate for combination therapy regimens aimed at improving patient outcomes in hematological malignancies.

Properties

CAS Number

885060-08-2

Product Name

(R)-Filanesib

IUPAC Name

(2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide

Molecular Formula

C20H22F2N4O2S

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m1/s1

InChI Key

LLXISKGBWFTGEI-HXUWFJFHSA-N

SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC

Canonical SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC

Isomeric SMILES

CN(C(=O)N1[C@@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.